![molecular formula C22H19N5O B3063367 2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide CAS No. 65426-89-3](/img/structure/B3063367.png)
2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RWJ-61907 is a small molecule drug developed by the R.W. Johnson Pharmaceutical Research Institute. It is primarily known for its role as a protein kinase inhibitor, targeting histidine kinases. This compound has been explored for its potential antifungal properties and its ability to inhibit the growth of various fungal strains, including Saccharomyces cerevisiae and Candida albicans .
Preparation Methods
The synthesis of RWJ-61907 involves multiple steps, starting from the basic organic compounds. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the formation of a benzoxazine ring, which is a common structural motif in histidine kinase inhibitors . Industrial production methods for RWJ-61907 are also proprietary, but they likely involve large-scale organic synthesis techniques commonly used in pharmaceutical manufacturing.
Chemical Reactions Analysis
RWJ-61907 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzoxazine ring, potentially altering the compound’s activity.
Reduction: Reduction reactions can also modify the functional groups, impacting the compound’s efficacy.
Substitution: Substitution reactions can introduce different functional groups into the benzoxazine ring, potentially enhancing or reducing its inhibitory activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RWJ-61907 has been extensively studied for its antifungal properties. It has shown efficacy in inhibiting the growth of fungal strains such as Saccharomyces cerevisiae and Candida albicans. This makes it a potential candidate for the development of new antifungal therapies . Additionally, RWJ-61907 has been explored for its potential antibacterial properties, although its mode of action is independent of histidine kinase inhibition .
Mechanism of Action
RWJ-61907 functions as a protein kinase inhibitor, specifically targeting histidine kinases. These kinases are involved in various cellular processes, including signal transduction and regulation of gene expression. By inhibiting these kinases, RWJ-61907 disrupts the normal cellular functions of the target organisms, leading to their growth inhibition . it has been observed that RWJ-61907’s antifungal properties may be independent of histidine kinase inhibition, suggesting alternative mechanisms of action .
Comparison with Similar Compounds
RWJ-61907 is part of a class of compounds known as histidine kinase inhibitors. Similar compounds include RWJ-49815 and RWJ-49968. These compounds also exhibit antifungal properties, but their efficacy and mechanisms of action can vary. For example, RWJ-49815 and RWJ-49968 have been shown to inhibit histidine kinases at lower concentrations compared to RWJ-61907 . This highlights the uniqueness of RWJ-61907 in terms of its specific inhibitory activity and potential alternative mechanisms of action.
Properties
CAS No. |
65426-89-3 |
|---|---|
Molecular Formula |
C22H19N5O |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide |
InChI |
InChI=1S/C22H19N5O/c23-21(24)14-5-9-18(10-6-14)28-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)27-19/h1-12,27H,(H3,23,24)(H3,25,26) |
InChI Key |
OSSYTOVYXCAWPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N |
Key on ui other cas no. |
65426-89-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


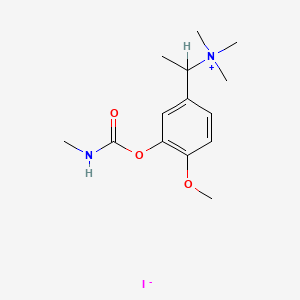
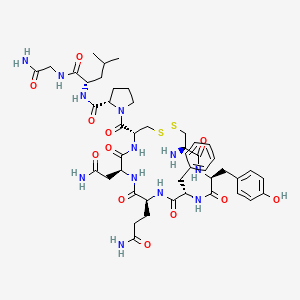
![7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B3063317.png)
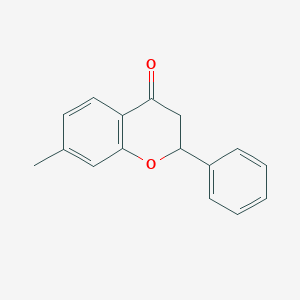
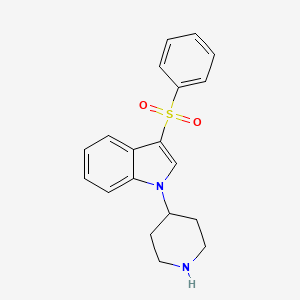
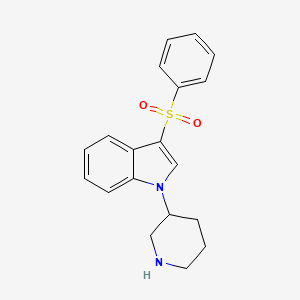
![6-[(2-bromoacetyl)amino]-N-phenylhexanamide](/img/structure/B3063351.png)
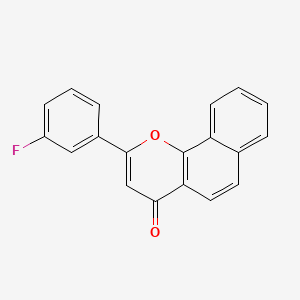
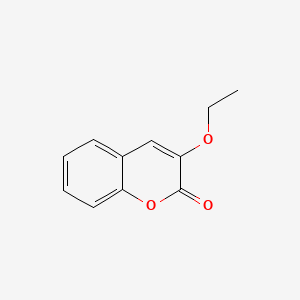
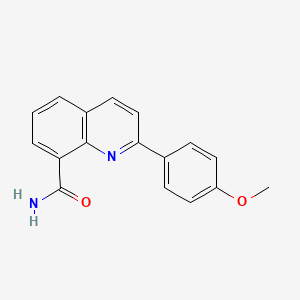
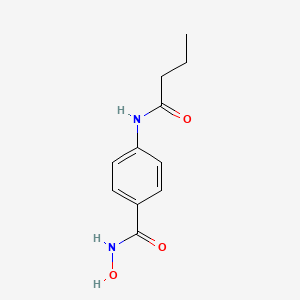
![N-hydroxy-4-[(2-phenylacetyl)amino]benzamide](/img/structure/B3063384.png)
![N-[2-(hydroxyamino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B3063398.png)

